molecular formula C13H13NO4 B1303068 7-Dimethylaminocoumarin-4-acetic acid CAS No. 80883-54-1

7-Dimethylaminocoumarin-4-acetic acid

Cat. No. B1303068
CAS RN: 80883-54-1
M. Wt: 247.25 g/mol
InChI Key: HQMBLJOHUDYJLK-UHFFFAOYSA-N
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Description

7-Dimethylaminocoumarin-4-acetic acid is a synthetic compound derived from coumarin, a natural substance found in some plants . It is a fluorescent dye that is widely used in biological and chemical research as a tracer or indicator due to its ability to emit strong blue fluorescence when exposed to ultraviolet light .


Synthesis Analysis

The synthesis of 7-Dimethylaminocoumarin-4-acetic acid and similar coumarin derivatives has attracted the attention of many research groups . The Pechmann coumarin synthesis method is often used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .


Molecular Structure Analysis

The molecular formula of 7-Dimethylaminocoumarin-4-acetic acid is C13H13NO4 . It has a molecular weight of 247.00 . The structure includes a coumarin core, which is a benzopyrone, that is, a benzene ring fused with a pyrone ring .


Physical And Chemical Properties Analysis

7-Dimethylaminocoumarin-4-acetic acid has a molecular weight of 247.00 and a molecular formula of C13H13NO4 . It appears as a solid, with a color ranging from light brown to brown . When it comes to its fluorescence properties, it has an emission (Em) of 445 and an excitation (Ex) of 344 .

Scientific Research Applications

Fluorescent Probe

7-Dimethylaminocoumarin-4-acetic acid is often used as a fluorescent probe . Fluorescent probes are substances that absorb light at a specific wavelength and then re-emit light at a longer wavelength. They are widely used in biological and chemical research fields for detecting, identifying, and quantifying different substances.

Laser Technology

The compound is known to be used in laser technology . Specifically, 4-methyl-7-dimethylaminocoumarin, a derivative of 7-Dimethylaminocoumarin, is a well-known fluorophore in laser technology . Fluorophores are chemical compounds that can re-emit light upon light excitation.

Analytical Applications

7-Dimethylaminocoumarin and its derivatives have been used in various analytical applications . The exact nature of these applications can vary widely, but they often involve the use of the compound’s fluorescent properties to detect or measure other substances.

Hydrogen-Bonding Studies

Research has been conducted on 7-Dimethylaminocoumarin and its derivatives to study enhanced β-chain hydrogen-bonding . This research can provide valuable insights into the properties and behaviors of these compounds, which can be useful in various scientific fields.

Mechanism of Action

properties

IUPAC Name

2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMBLJOHUDYJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376341
Record name 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Dimethylaminocoumarin-4-acetic acid

CAS RN

80883-54-1
Record name 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing the succinimidyl ester derivative of DMACA (DMACA SE)?

A1: While the provided abstracts do not explicitly state the applications of DMACA or DMACA SE, the synthesis of DMACA SE suggests its potential use as a labeling reagent. Succinimidyl esters are commonly used to react with primary amines on proteins and other biomolecules, forming stable amide bonds [, ]. Therefore, DMACA SE could be used to introduce the fluorescent DMACA moiety onto target biomolecules for various applications like fluorescence imaging or biochemical assays.

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